molecular formula C45H74O20 B12381114 Elephanoside D

Elephanoside D

Cat. No.: B12381114
M. Wt: 935.1 g/mol
InChI Key: QRZZBHHRPYNGFQ-HLFMIXSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Elephanoside D is typically isolated from the stems of Yucca elephantipes Regel through a series of extraction and purification processes. The initial extraction involves the use of solvents such as methanol or ethanol to obtain a crude extract. This extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Yucca elephantipes Regel. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then extracted using solvents, followed by purification using chromatographic methods. The final product is obtained in a highly pure form suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Elephanoside D undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Elephanoside D has a wide range of scientific research applications:

Mechanism of Action

Elephanoside D exerts its effects through various molecular targets and pathways. The steroidal backbone interacts with cell membranes, altering their fluidity and permeability. This interaction can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. Additionally, the glycoside moiety can interact with specific receptors on the cell surface, triggering downstream signaling cascades .

Comparison with Similar Compounds

  • Elephanoside B
  • Elephanoside C
  • Elephanoside E
  • Elephanoside F

Comparison: Elephanoside D is unique among its analogs due to its specific glycosylation pattern and the presence of distinct sugar moieties. This unique structure contributes to its specific biological activities and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C45H74O20

Molecular Weight

935.1 g/mol

IUPAC Name

(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one

InChI

InChI=1S/C45H74O20/c1-18(17-59-40-37(56)34(53)31(50)26(14-46)61-40)7-10-45(58)19(2)30-25(65-45)12-24-22-6-5-20-11-21(8-9-43(20,3)23(22)13-29(49)44(24,30)4)60-42-39(36(55)33(52)28(16-48)63-42)64-41-38(57)35(54)32(51)27(15-47)62-41/h18-28,30-42,46-48,50-58H,5-17H2,1-4H3/t18-,19+,20-,21+,22-,23+,24+,25+,26-,27-,28-,30+,31-,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42-,43+,44-,45?/m1/s1

InChI Key

QRZZBHHRPYNGFQ-HLFMIXSRSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O

Origin of Product

United States

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